molecular formula C17H20ClNO3 B555299 H-Tyr(Bzl)-OMe.HCl CAS No. 34805-17-9

H-Tyr(Bzl)-OMe.HCl

Cat. No. B555299
CAS RN: 34805-17-9
M. Wt: 285,34*36,45 g/mole
InChI Key: IQKXGACPIPNLEL-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr(Bzl)-OMe is a thermoreversible, o-benzyl-l-tyrosine that has been shown to form supramolecular structures in solvents . It can also be used as a catalyst for organic reactions . This compound is soluble in organic solvents and forms crystals with a monoclinic crystal system .


Synthesis Analysis

The synthesis of H-Tyr(Bzl)-OMe involves the use of Boc-Tyr(Bzl)-d-Ala-Gly-Phe-NH . The compound is dissolved in a 1:1 TFA/DCM mixture, and the reaction progress is monitored using TLC . The synthesis involves the use of diverse coupling reagents such as carbodiimide-based reagents .


Molecular Structure Analysis

The molecular structure of H-Tyr(Bzl)-OMe is complex. It is a derivative of tyrosine, a naturally occurring amino acid . The compound has a benzyl group attached to the tyrosine molecule, which contributes to its unique properties .


Chemical Reactions Analysis

The chemical reactions involving H-Tyr(Bzl)-OMe are complex and involve several steps. The compound is known to form supramolecular structures in solvents, which suggests that it undergoes self-assembly or aggregation reactions . It can also act as a catalyst for organic reactions .


Physical And Chemical Properties Analysis

H-Tyr(Bzl)-OMe.HCl has a molecular weight of 397.9 . It is soluble in organic solvents and forms crystals with a monoclinic crystal system .

Scientific Research Applications

Biological Activity Studies

  • Study on Chemotactic Response and Enzyme Release: A study involving analogs including for-Met-Tyr(Bzl)-Phe-OMe examined the impact of bulky protecting groups on human neutrophils. Results indicated that these compounds did not trigger a significant chemotactic response but did enhance superoxide anion production and lysozyme release (Cavicchioni et al., 2002).

Peptide Synthesis and Applications

  • Synthesis of Antigenic Heptapeptide

    A study involving the synthesis of a heptapeptide, including Tyr(Bzl)-OMe, for immunization experiments demonstrated the utility of such compounds in the development of synthetic peptides for biological studies (Meldal, 1986).

  • Synthesis of Pharmaceutical Peptides

    Research on the synthesis of [1-L-penicillamine,4-L-leucine]oxytocin included Z-Tyr(Bzl)-Ile-Leu-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2, demonstrating the role of such compounds in pharmaceutical peptide development (Ferger & Chan, 1975).

Hydrothermal Carbonization

  • Study on Hydrothermal Carbonization of Olive Mill Wastewater: This study identified various organic compounds, including hydroxy-tyrosol (OH-Tyr) and tyrosol (Tyr), in the context of hydrothermal carbonization, highlighting the broader application of such compounds in environmental research (Poerschmann et al., 2013).

Material Science and Nanotechnology

  • Development of Hydrogels Incorporating Carbon Nanomaterials: A study explored the self-assembly of aromatic amino acid derivatives, including Tyr(Bzl), into hydrogels for drug delivery applications. This research underscores the potential of such compounds in the field of material science and nanotechnology (Guilbaud-Chéreau et al., 2019).

Additional Research Applications

  • Investigation of Side Reactions in Peptide Synthesis

    Research has been conducted on the alkaline saponification of Boc-L-Tyr(Bzl)-Gly-Gly-L-Phe-L-Met-OMe, shedding light on side reactions in peptide synthesis (Voelter & Altenburg, 1983).

  • Studies in Organic Chemistry

    Investigations into the synthesis of N-fluorenylmethoxycarbonyl-O-benzyl tyrosine have been conducted, demonstrating the significance of compounds like Tyr(Bzl) in organic chemistry (Wei Yun-yang, 2006).

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKXGACPIPNLEL-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr(Bzl)-OMe.HCl

CAS RN

34805-17-9
Record name 34805-17-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Isowa, M Ohmori, M Sato, K Mori - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
An example of the use of proteolytic enzymes to facilitate the peptide synthesis by fragment condensation is provided for the preparation of protected valine-5 angiotensin II amide-1 …
Number of citations: 89 www.journal.csj.jp
ФХ ЭБЕТИНО, АВ МАЗУР, ДЧ ХЭЙС, Ф ВАНГ… - 2005 - elibrary.ru
ЛИГАНДЫ МЕЛАНОКОРТИНОВЫХ РЕЦЕПТОРОВ КОРЗИНА ПОИСК НАВИГАТОР ЖУРНАЛЫ КНИГИ ПАТЕНТЫ ПОИСК АВТОРЫ ОРГАНИЗАЦИИ КЛЮЧЕВЫЕ СЛОВА …
Number of citations: 0 elibrary.ru

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